molecular formula C13H10Cl2N2 B14381636 4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine CAS No. 89508-75-8

4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine

Cat. No.: B14381636
CAS No.: 89508-75-8
M. Wt: 265.13 g/mol
InChI Key: FDHCXLUYXWLTAV-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms at the 4th and 6th positions and a 2,3-dihydro-1H-inden-5-yl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the 2,3-dihydro-1H-inden-5-yl group, which can be derived from indanone through various reduction methods.

    Formation of Pyrimidine Ring: The pyrimidine ring is formed by reacting appropriate precursors such as guanidine or amidine derivatives with chlorinated intermediates.

    Chlorination: The final step involves the chlorination of the pyrimidine ring at the 4th and 6th positions using reagents like phosphorus oxychloride or thionyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4th and 6th positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.

    Cyclization Reactions: The indene moiety can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxides in polar solvents such as dimethylformamide or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substituted Pyrimidines: Products with various functional groups replacing the chlorine atoms.

    Oxidized or Reduced Derivatives: Compounds with altered oxidation states or dechlorinated structures.

Scientific Research Applications

4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting various diseases.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to, leading to modulation of biological pathways.

    Pathways Involved: The compound may inhibit or activate specific signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-(2,3-dihydro-1H-inden-1-yl)pyrimidine
  • 4,6-Dichloro-2-(2,3-dihydro-1H-inden-3-yl)pyrimidine
  • 4,6-Dichloro-2-(2,3-dihydro-1H-inden-4-yl)pyrimidine

Uniqueness

4,6-Dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine is unique due to the specific positioning of the indene moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for targeted research and development.

Properties

CAS No.

89508-75-8

Molecular Formula

C13H10Cl2N2

Molecular Weight

265.13 g/mol

IUPAC Name

4,6-dichloro-2-(2,3-dihydro-1H-inden-5-yl)pyrimidine

InChI

InChI=1S/C13H10Cl2N2/c14-11-7-12(15)17-13(16-11)10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3H2

InChI Key

FDHCXLUYXWLTAV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NC(=CC(=N3)Cl)Cl

Origin of Product

United States

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